1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-phenylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTMANYLITXSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400715-83-5 | |
| Record name | 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid has been investigated for its potential pharmacological properties. Research indicates that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor , suggesting potential applications in drug development to enhance therapeutic efficacy and reduce adverse effects associated with drug interactions .
Case Study: Anticancer Activity
A study explored the anticancer properties of pyrrole derivatives, including this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest .
Material Science
The compound's unique structure allows it to be used in the synthesis of advanced materials, particularly in organic electronics and sensors. Its ability to form stable conjugated systems makes it a candidate for developing organic semiconductors.
Case Study: Organic Photovoltaics
Research has shown that incorporating pyrrole derivatives into polymer matrices can enhance the efficiency of organic photovoltaic devices. The addition of this compound improved charge transport properties, leading to higher power conversion efficiencies .
Agrochemicals
The compound has potential applications in agrochemicals as a growth regulator or pesticide due to its biological activity against certain pests and pathogens.
Case Study: Plant Growth Regulation
In agricultural studies, formulations containing pyrrole derivatives were tested for their efficacy in promoting plant growth and resistance to diseases. Results indicated that these compounds could enhance crop yield while reducing the need for synthetic fertilizers .
Mechanism of Action
The mechanism of action of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which can modify its structure and activity. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogues:
Physicochemical Properties
- Lipophilicity : The trifluoromethylphenyl analogue (logP ~3.5 estimated) is more lipophilic than the phenyl-substituted target compound (logP ~2.8), impacting membrane permeability .
- Acidity : The carboxylic acid group (pKa ~4-5) is influenced by substituents. For example, electron-withdrawing groups (e.g., CF₃) lower pKa, enhancing solubility in basic media .
- Crystallography : Hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions in 1H-pyrrole-2-carboxylic acid) stabilize crystal structures, as observed in X-ray studies .
Biological Activity
1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound’s biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring structure with a carboxylic acid functional group, which enhances its reactivity and solubility. The molecular formula is with a molecular weight of approximately 201.22 g/mol. Its unique substitution pattern contributes to distinct chemical properties and biological activities .
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains. For instance, this compound has been associated with inhibition of quorum sensing (QS) in Pseudomonas aeruginosa, a critical factor in bacterial virulence .
Table 1: Summary of Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Inhibition of QS factors | |
| Various bacteria | Antimicrobial properties | |
| Fungi | Potential antifungal effects |
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. It interacts with the Keap1-Nrf2 signaling pathway, which is pivotal in regulating oxidative stress responses. In cellular models, this compound has demonstrated protective effects against oxidative damage .
Table 2: Antioxidant Activity Analysis
| Test System | Effect Observed | Concentration Used | Reference |
|---|---|---|---|
| BEAS-2B cells | Protection against LPS-induced injury | 15 mg/kg | |
| Mouse models | Alleviation of ALI symptoms | Not specified |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Quorum Sensing Inhibition : The compound inhibits QS in Pseudomonas aeruginosa, affecting the expression of genes associated with virulence factors such as elastase and protease .
- Antioxidant Mechanism : By modulating the Keap1-Nrf2 pathway, it enhances the expression of antioxidant enzymes like HO-1 and NQO1, providing cellular protection against oxidative stress .
- Anticancer Potential : Preliminary studies suggest that pyrrole derivatives may have anticancer properties through mechanisms involving apoptosis induction and modulation of cell signaling pathways .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Quorum Sensing : A study isolated 1H-pyrrole-2-carboxylic acid from Streptomyces species, demonstrating its ability to suppress QS-related virulence factors in Pseudomonas aeruginosa without affecting bacterial viability .
- Oxidative Stress Research : Another investigation focused on the protective effects of this compound in models of acute lung injury (ALI), showing significant improvements in symptoms when administered at therapeutic doses .
Q & A
Q. What are the recommended synthetic routes for 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of suitable precursors (e.g., substituted hydrazines and β-ketoesters) followed by hydrolysis. For example, analogous pyrazole-carboxylic acids are synthesized by reacting ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Optimization may involve adjusting solvent polarity (e.g., ethanol/water mixtures), reaction temperature (80–100°C), and catalyst selection (e.g., acetic acid for cyclization). Post-synthesis purification via recrystallization (using ethanol or ethyl acetate) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the substitution pattern (e.g., phenyl group at position 5, methyl at position 1). Aromatic protons typically appear at δ 7.2–7.8 ppm, while the methyl group resonates near δ 3.8–4.0 ppm .
- FT-IR : Validate the carboxylic acid moiety via O–H stretching (2500–3000 cm) and C=O stretching (1680–1720 cm) .
- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. Centrosymmetric dimers linked by hydrogen bonds (N–H⋯O and O–H⋯O) are common in similar pyrrole derivatives .
Q. How can researchers assess the purity of this compound, and what analytical methods are suitable?
- Methodological Answer : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection (λ = 254 nm). A validated method for related pyrrole derivatives uses a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min flow rate. Purity >98% is achievable with retention times <10 minutes .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during characterization?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, the carboxylic acid group may exist in equilibrium with its deprotonated form, altering -NMR signals. To resolve this:
- Perform variable-temperature NMR to stabilize tautomers.
- Use computational tools (DFT calculations at B3LYP/6-31G* level) to predict and compare experimental vs. theoretical spectra .
- Confirm hydrogen bonding patterns via X-ray crystallography, as seen in analogous structures with R(8) and R(10) motifs .
Q. What strategies are effective for impurity profiling in synthetic batches of this compound?
- Methodological Answer :
- LC-MS : Identify impurities using high-resolution mass spectrometry (HRMS) in ESI+ mode. Common impurities include unreacted intermediates (e.g., ethyl ester precursors) or byproducts from incomplete cyclization.
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions to simulate degradation pathways. Monitor via HPLC to isolate and characterize degradation products .
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for biological applications?
- Methodological Answer :
- Comparative analysis : Synthesize analogs with substitutions at the phenyl (e.g., electron-withdrawing groups) or methyl positions. Test biological activity (e.g., enzyme inhibition) to correlate structural changes with efficacy.
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate predictions with in vitro assays, referencing studies on pyrazole-carboxylic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
